molecular formula C9H9FN4 B13321389 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13321389
M. Wt: 192.19 g/mol
InChI Key: QAEYNGMGPNVDOC-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method for synthesizing fluoropyridines is through the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of its fluorinated pyridine ring and pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-14-9(11)3-8(13-14)6-2-7(10)5-12-4-6/h2-5H,11H2,1H3

InChI Key

QAEYNGMGPNVDOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CN=C2)F)N

Origin of Product

United States

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